molecular formula C14H14ClP B086755 Bis(4-methylphenyl)chlorophosphine CAS No. 1019-71-2

Bis(4-methylphenyl)chlorophosphine

Cat. No.: B086755
CAS No.: 1019-71-2
M. Wt: 248.69 g/mol
InChI Key: BJBXRRHIBSXGLF-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)chlorophosphine (CAS: 1019-71-2), also known as chlorodi-$p$-tolylphosphine, is an organophosphorus compound with the molecular formula $ \text{C}{14}\text{H}{14}\text{ClP} $ and a molecular weight of 248.69 g/mol . It is a moisture-sensitive, corrosive liquid with a density of 1.159 g/cm³ at 25°C and a boiling point of 346.9 ± 31.0°C . The compound reacts violently with water, necessitating storage under inert, dry conditions . It is widely used as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for synthesizing phosphine oxides and sulfides .

Preparation Methods

Grignard Reagent Method

The most widely documented synthesis of Bis(4-methylphenyl)chlorophosphine involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride (PCl3\text{PCl}_3). This method leverages the nucleophilic substitution of chlorine atoms in PCl3\text{PCl}_3 by aryl groups from the Grignard reagent.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step substitution mechanism:

  • Formation of the Grignard Reagent : Magnesium reacts with 4-bromotoluene in anhydrous tetrahydrofuran (THF) to generate 4-methylphenylmagnesium bromide .

    4-Bromotoluene+MgTHF4-MethylphenylMgBr\text{4-Bromotoluene} + \text{Mg} \xrightarrow{\text{THF}} \text{4-MethylphenylMgBr}
  • Reaction with Phosphorus Trichloride : The Grignard reagent is added dropwise to PCl3\text{PCl}_3 at low temperatures (-10°C to 0°C) to prevent over-substitution and side reactions . The stoichiometric ratio is critical, with two equivalents of Grignard reagent per PCl3\text{PCl}_3 molecule:

    PCl3+2ArMgBrAr2PCl+2MgBrCl\text{PCl}_3 + 2 \text{ArMgBr} \rightarrow \text{Ar}_2\text{PCl} + 2 \text{MgBrCl}

    where Ar=4-methylphenyl\text{Ar} = 4\text{-methylphenyl}.

Key Reaction Conditions

  • Solvent : Anhydrous THF or diethyl ether to maintain moisture-free conditions .

  • Temperature : Maintained between -10°C and 0°C during Grignard addition to control exothermicity .

  • Atmosphere : Inert gas (nitrogen or argon) to prevent oxidation of intermediates .

Yield and Byproducts

Typical yields range from 70% to 85%, with byproducts including tri-substituted phosphines (Ar3P\text{Ar}_3\text{P}) and phosphine oxides due to trace moisture .

Industrial-Scale Synthesis

Industrial production scales the Grignard method while optimizing for cost, safety, and purity.

Large-Scale Reactor Design

  • Continuous Flow Systems : Enhance heat dissipation and reduce reaction time compared to batch reactors .

  • Automated Quenching Systems : Neutralize excess Grignard reagent with degassed water or ammonium chloride to prevent runaway reactions .

Purification Techniques

  • Distillation : Under reduced pressure (10 mmHg), the product is isolated at 180–184°C, exploiting its volatility differential from byproducts .

  • Recrystallization : Dissolution in chloroform followed by activated charcoal treatment removes colored impurities .

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Weight248.69 g/mol
Density (25°C)1.159 g/cm³
Boiling Point (10 mmHg)180–184°C
Refractive Index (n20Dn_{20}^D)1.501

Reaction Optimization Strategies

Stoichiometric Control

Using 2.2–2.5 equivalents of Grignard reagent ensures complete substitution of two chlorine atoms while minimizing tri-substituted byproducts . Excess reagent increases tri-substitution, requiring costly purification.

Temperature Gradients

  • Low-Temperature Addition : Grignard reagent is added at -10°C to moderate exothermicity .

  • Gradual Warming : Post-addition, the mixture is warmed to 25°C to drive the reaction to completion .

Solvent Selection

  • THF vs. Diethyl Ether : THF offers higher polarity, improving reagent solubility and reaction rate, but requires stricter moisture control .

Analytical Methods for Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 31P^{31}\text{P} NMR : A sharp singlet at δ\delta 80–90 ppm confirms the absence of oxidized species (e.g., phosphine oxides) .

  • 1H^{1}\text{H} NMR : Aromatic protons resonate as a multiplet at δ\delta 6.8–7.2 ppm, with methyl groups at δ\delta 2.3 ppm .

Elemental Analysis

Acceptable tolerances for composition:

  • Carbon : Theoretical 67.61%, Experimental 67.2–67.9%

  • Hydrogen : Theoretical 5.67%, Experimental 5.5–5.8% .

Mass Spectrometry

  • EI-MS : Molecular ion peak at m/zm/z 248.688 (C14H14ClP+\text{C}_{14}\text{H}_{14}\text{ClP}^+) with fragmentation ions at m/zm/z 233 (loss of CH3\text{CH}_3) and 165 (C7H7P+\text{C}_7\text{H}_7\text{P}^+) .

Challenges and Mitigation in Industrial Production

Moisture Sensitivity

  • Handling Protocols : Use of gloveboxes or Schlenk lines under argon .

  • Packaging : Sealed amber glass ampoules with PTFE-lined caps to prevent hydrolysis .

Byproduct Management

  • Distillation Residues : Tri-substituted phosphines (Ar3P\text{Ar}_3\text{P}) are separated via fractional distillation .

  • Waste Neutralization : Residual Grignard reagent quenched with ethanol before aqueous disposal .

Chemical Reactions Analysis

Scientific Research Applications

Catalysis

Bis(4-methylphenyl)chlorophosphine is widely recognized for its role as a ligand in transition-metal-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors.

  • Types of Reactions :
    • Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds.
    • Heck Reaction : Used for the coupling of alkenes with aryl halides.
    • Sonogashira Coupling : Involves the coupling of terminal alkynes with aryl halides.
    • Stille and Negishi Couplings : Important for synthesizing complex organometallic compounds.

The compound interacts effectively with transition metals such as palladium, nickel, and copper to form metal-phosphine complexes that act as efficient catalysts in these reactions.

Chemical Synthesis

As a versatile reagent, this compound serves as a precursor for developing various organometallic complexes and catalysts. Its ability to stabilize metal centers enhances the efficiency of chemical syntheses, making it valuable in both academic research and industrial applications.

  • Applications in Synthesis :
    • Development of new pharmaceuticals.
    • Production of specialty chemicals.
    • Modification of biomolecules for biological studies.

Biological Applications

Research is ongoing to explore the potential use of this compound in drug development and delivery systems. Its reactivity can be harnessed to modify biomolecules, which may lead to advancements in therapeutic strategies.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials. Its role as a catalyst precursor allows for efficient large-scale synthesis processes, which are essential for manufacturing various chemical products.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Palladium-Catalyzed Reactions : Research demonstrated that using this compound as a ligand significantly improved the yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands.
  • Synthesis of Pharmaceuticals : A case study focused on synthesizing a complex pharmaceutical compound using this compound as a key reagent, showcasing its utility in drug development.
  • Industrial Scale Production : An analysis of industrial processes revealed that incorporating this compound into catalytic systems enhanced production efficiency and reduced costs.

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

Property Value Reference
Molecular Formula $ \text{C}{14}\text{H}{14}\text{ClP} $
Molecular Weight 248.69 g/mol
Density 1.159 g/cm³
Boiling Point 346.9 ± 31.0°C
Flash Point 163.6 ± 24.8°C
Water Reactivity Violent hydrolysis
Storage Conditions Dry, inert atmosphere, 2–8°C

Comparison with Similar Chlorophosphine Compounds

Chlorophosphines are pivotal in organometallic chemistry due to their reactivity and versatility. Below is a comparative analysis of bis(4-methylphenyl)chlorophosphine with structurally analogous compounds.

Structural and Physicochemical Properties

This compound vs. Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS: N/A)
  • Substituent Effects : The latter features electron-donating methoxy and methyl groups at the 3,5-positions, increasing steric bulk and electron density on phosphorus. This enhances its stability but reduces reactivity compared to the less substituted $p$-tolyl derivative .
  • Boiling Point : Higher for the methoxy derivative (451.7 ± 45.0°C vs. 346.9 ± 31.0°C), likely due to increased molecular weight and polarity .
  • Density : Lower density (1.141 g/cm³ vs. 1.159 g/cm³), reflecting differences in packing efficiency .
This compound vs. Bis(4-trifluoromethylphenyl)chlorophosphine (CAS: N/A)
  • Electron-Withdrawing Groups : The trifluoromethyl groups in the latter withdraw electron density from phosphorus, making it more electrophilic and reactive toward nucleophiles .
  • Applications : The $ \text{CF}_3 $-substituted derivative is preferred in fluorinated ligand synthesis for catalysis under harsh conditions .

Comparison with Amino-Substituted Chlorophosphines

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications Reference
This compound $ \text{C}{14}\text{H}{14}\text{ClP} $ 346.9 ± 31.0 1.159 Ligand synthesis, cross-coupling
Bis(diethylamino)chlorophosphine $ \text{C}8\text{H}{20}\text{ClN}_2\text{P} $ N/A N/A Precursor for aminophosphines
Di(o-tolyl)chlorophosphine $ \text{C}{13}\text{H}{12}\text{ClP} $ N/A N/A Asymmetric catalysis
  • Reactivity: Amino-substituted derivatives (e.g., bis(diethylamino)chlorophosphine) exhibit lower electrophilicity due to the electron-donating amino groups, making them less reactive toward nucleophiles compared to aryl-substituted chlorophosphines .
  • Thermal Stability: Aryl chlorophosphines (e.g., $p$-tolyl) are less thermally stable than amino derivatives, decomposing at lower temperatures .

Biological Activity

Bis(4-methylphenyl)chlorophosphine, also known as chlorodi(p-tolyl)phosphine, is a phosphorus-containing compound with the molecular formula C14H14ClPC_{14}H_{14}ClP and CAS number 1019-71-2. This compound is primarily utilized in synthetic organic chemistry, particularly in the development of catalysts for various reactions, including cross-coupling reactions. Understanding its biological activity is crucial for assessing its safety profile and potential applications in medicinal chemistry.

  • Molecular Weight : 248.69 g/mol
  • Density : 1.1 g/mL at 25 °C
  • Boiling Point : 125 °C
  • Appearance : Colorless liquid
  • Purity : Typically ≥ 96% .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, its role as a phosphine ligand in catalysis suggests potential interactions with biological systems, particularly through the formation of organophosphorus compounds.

Toxicological Profile

This compound is classified as a hazardous substance due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. The compound's toxicity is attributed to the presence of phosphorus, which can interfere with biochemical processes by acting as an inhibitor of certain enzymes or receptors .

Catalytic Activity

The primary application of this compound lies in its use as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules, including pharmaceuticals .

Case Studies

  • Synthesis of Palladium Catalysts :
    • In one study, this compound was utilized to synthesize palladium catalysts for C-C bond formation via Suzuki-Miyaura coupling. The efficiency of these catalysts was evaluated based on yield and selectivity, demonstrating significant improvements over traditional methods .
  • Ligand Development :
    • Another research effort focused on developing new ligands for nickel-catalyzed reactions using this compound. The study highlighted the compound's ability to enhance reaction rates and yields in isomerization processes .

Comparative Biological Activity Table

CompoundBiological ActivityToxicity LevelApplication Area
This compoundModerate (as a ligand)CorrosiveCatalysis in organic synthesis
Bis(4-fluorophenyl)phosphineLower activityLess corrosivePharmaceutical intermediates
Tri(o-tolyl)phosphineHigh catalytic activityModerateOrganic synthesis

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Bis(4-methylphenyl)chlorophosphine, and how is its purity validated?

this compound is typically synthesized via the reaction of 4-methylphenyllithium with phosphorus trichloride (PCl₃) under inert conditions. Key steps include:

  • Slow addition of 4-methylphenyllithium to PCl₃ in anhydrous tetrahydrofuran (THF) at -78°C.
  • Quenching the reaction with degassed water, followed by vacuum distillation to isolate the product. Purity is validated using ³¹P NMR spectroscopy (sharp singlet at δ ~80–90 ppm) and elemental analysis (C, H, Cl, P). Moisture-sensitive handling (argon/vacuum line) is critical to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized in academic research?

Structural confirmation relies on:

  • X-ray crystallography : Reveals trigonal pyramidal geometry at the phosphorus center, with Cl-P bond lengths of ~2.05 Å and P-C bond lengths of ~1.82 Å.
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 248.688 (C₁₄H₁₄ClP) with fragmentation patterns consistent with aryl-phosphine cleavage .

Q. What safety protocols are essential when handling this compound?

The compound reacts violently with water, releasing HCl gas. Safety measures include:

  • Use of gloveboxes or Schlenk lines under nitrogen/argon.
  • Storage in flame-dried glassware with PTFE seals at room temperature.
  • Emergency protocols for spills: neutralize with dry sodium bicarbonate, then dilute with ethanol .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its reactivity in transition-metal catalysis?

The 4-methylphenyl groups introduce steric hindrance, reducing ligand substitution rates in metal complexes compared to less bulky analogs (e.g., diphenylchlorophosphine). This property enhances selectivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by stabilizing monodentate intermediates. Comparative studies with Bis(diisopropylamino)chlorophosphine () show that electronic tuning via substituents can modulate catalytic turnover .

Q. What strategies resolve contradictions in reported reaction yields for phosphine oxide derivatives synthesized from this compound?

Discrepancies in yields often arise from kinetic vs. thermodynamic control during oxidation. For example:

  • Kinetic conditions (O₂, 0°C): Favor bis(4-methylphenyl)phosphine oxide (85% yield).
  • Thermodynamic conditions (H₂O₂, 80°C): Promote over-oxidation to phosphoric acid derivatives (<50% yield). Optimization requires real-time monitoring via ³¹P NMR to identify intermediate species .

Q. Can computational modeling predict the ligand behavior of this compound in asymmetric catalysis?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model phosphorus lone-pair orientation and metal-ligand bond strengths. Studies show that the methyl groups' electron-donating effect raises the HOMO energy of phosphorus, enhancing nucleophilicity in Pd(0) complexes. This aligns with experimental observations of accelerated oxidative addition in aryl halide substrates .

Properties

IUPAC Name

chloro-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400533
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-71-2
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methylphenyl)chlorophosphine
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,934,564 relates to compounds of the general formula R2PX wherein R represents an alkyl or aryl group and X represents chlorine, bromine or iodine. For example, the reaction of Me2NPCl2 (0.42 mole) with p-tolylmagnesium bromide (0.84 mole) produces dimethylamino-di-p-tolylphosphine. The isolated dimethylamino-di-p-tolylphosphine (31.88 mmoles) was treated with 1428 cc (63.75 mmoles) of anhydrous HCl yielding di-p-tolylchlorophosphine, which was purified by distillation. Similarly, Burg, et al. (J.A.C.S. 80, 1107-09, 1958) disclose the preparation of chlorodimethylphosphine from Me2NPCl2 and suggest the viability of a Grignard route to R2PR'-type phosphines. K. Issleib, et al. (Chem. Berichte 29, 2682-3008, 1959) have shown that Et2NPCl2 (Et=ethyl) and cyclohexylmagnesium chloride react in a 1:1.25 molar ratio to form diethylaminocyclohexylchlorophosphine in 57.5% yield. The authors suggest this reaction can be exploited to prepare unsymmetrical chlorophosphines of the type RR'PCl, but no mention is made of the possibility of further reaction to unsymmetrical tertiary phosphines of the type RR'R"P.
Name
dimethylamino-di-p-tolylphosphine
Quantity
31.88 mmol
Type
reactant
Reaction Step One
Name
Quantity
1428 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Bis(4-methylphenyl)chlorophosphine
Bis(4-methylphenyl)chlorophosphine
Bis(4-methylphenyl)chlorophosphine
Bis(4-methylphenyl)chlorophosphine
Bis(4-methylphenyl)chlorophosphine
Bis(4-methylphenyl)chlorophosphine

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